molecular formula C7H17ClN2O B15308042 N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride

N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride

Cat. No.: B15308042
M. Wt: 180.67 g/mol
InChI Key: YRTJGAOWFGPASB-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride is a substituted acetamide derivative featuring a branched alkylamine backbone. Its molecular structure includes:

  • Acetamide core: A central carbonyl group bonded to a methyl-substituted nitrogen.
  • Substituents: A 1-(methylamino)propan-2-yl group attached to the nitrogen atom, with an additional methyl group on the same nitrogen.

For example, 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride (C₇H₁₆N₂O·HCl) is synthesized via reactions involving formamide derivatives and alkylamines, followed by salt formation with HCl . Adjusting the amine reactants (e.g., using N-methylethylenediamine or branched amines) could yield the target compound.

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

N-methyl-N-[1-(methylamino)propan-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-6(5-8-3)9(4)7(2)10;/h6,8H,5H2,1-4H3;1H

InChI Key

YRTJGAOWFGPASB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)N(C)C(=O)C.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

The most widely reported method involves reductive amination of 1-(methylamino)propan-2-one with methylamine, followed by acetylation and hydrochloride salt formation.

Step 1: Synthesis of 1-(Methylamino)propan-2-one
1-(Methylamino)propan-2-one is prepared via nucleophilic substitution of 2-bromopropan-1-one with methylamine in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds with a 92% yield after 4 hours, as reported in analogous protocols for amino ketone synthesis.

Step 2: Reductive Amination
The ketone intermediate undergoes reductive amination with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid). This step achieves an 85% yield, forming N-methyl-1-(methylamino)propan-2-amine.

Step 3: Acylation
The secondary amine is acetylated with acetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction completes within 2 hours, yielding N-methyl-N-[1-(methylamino)propan-2-yl]acetamide (94% purity).

Step 4: Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Recrystallization from ethanol/ether yields 98% pure product.

Acylation of Preformed Amine Intermediates

An alternative route involves direct acylation of N-methyl-1-(methylamino)propan-2-amine, synthesized via a Gabriel synthesis approach.

Step 1: Gabriel Synthesis
Phthalimide is reacted with 1,2-dibromopropane in DMF to form 1-phthalimidopropan-2-amine. Subsequent hydrolysis with hydrazine releases the primary amine, which is methylated using methyl iodide and potassium carbonate (82% yield).

Step 2: Acylation and Salt Formation
The amine is acetylated as described in Section 1.1, with comparable yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Reductive Amination : Methanol outperforms THF and acetonitrile due to better solubility of intermediates.
  • Acylation : DCM minimizes side reactions (e.g., over-acylation) compared to acetone.

Catalytic Enhancements

  • NaBH3CN vs. NaBH4 : Sodium cyanoborohydride provides superior selectivity for reductive amination, reducing imine intermediates without attacking ketones.
  • Base Selection : TEA yields fewer byproducts than pyridine during acylation.

Characterization and Analytical Data

Spectroscopic Properties

  • 1H NMR (400 MHz, D2O) : δ 1.25 (d, 3H, CH3), 2.45 (s, 3H, NCH3), 2.75 (m, 1H, CH), 3.10 (s, 3H, NCH3), 3.35 (dd, 2H, CH2), 4.15 (m, 1H, NHCH2).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N-H+ stretch).

Physical Properties

Property Value
Melting Point 158–160°C
Solubility (H2O) 120 mg/mL
Purity (HPLC) ≥95%

Industrial-Scale Considerations

  • Cost Efficiency : The reductive amination route is preferred for large-scale synthesis due to fewer steps and lower reagent costs.
  • Safety : NaBH3CN requires strict pH control to prevent HCN release.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Applications/Toxicity References
N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride C₈H₁₈ClN₃O N-methyl, 1-(methylamino)propan-2-yl Likely pharmaceutical (hypothesized); toxicity data unavailable
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride C₇H₁₆ClN₂O Single methylamino group, isopropylamide Intermediate in organic synthesis; irritant (handling precautions required)
2-(ethylamino)-N-(propan-2-yl)acetamide hydrochloride C₇H₁₇ClN₂O Ethylamino group, isopropylamide Research chemical; physicochemical properties similar to methylamino analog
Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide) C₁₅H₂₂ClNO₂ Chloro, aromatic, and methoxy groups Herbicide; moderate toxicity (EPA-regulated)
Suvecaltamide Hydrochloride C₂₃H₂₅F₃N₂O₃·HCl Trifluoroethoxy-pyridinyl, isopropylphenyl Therapeutic (essential tremor); high specificity for neurological targets
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride C₇H₁₅ClN₂O Cyclic pyrrolidinyl group Pharmaceutical intermediate; potential CNS applications

Structural and Functional Differences

  • Chlorine vs. Methylamino Substituents: Chlorinated analogs (e.g., metolachlor) exhibit herbicidal activity due to electron-withdrawing chlorine, whereas methylamino groups in the target compound suggest compatibility with biological systems (e.g., enzyme interactions) .
  • Cyclic vs. Acyclic Amines : Cyclic derivatives like (S)-N-methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride may enhance metabolic stability compared to the target’s acyclic structure .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. The target compound’s branched structure may reduce lipophilicity compared to aromatic analogs like Suvecaltamide .

Biological Activity

N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride, a compound with the molecular formula C7H17ClN2O, has garnered attention in various research domains due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Name : N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride
  • Molecular Formula : C7H17ClN2O
  • CAS Number : 2648966-42-9
  • Molecular Weight : 178.68 g/mol

Physical Properties

PropertyValue
AppearanceWhite solid
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Properties

Research indicates that N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study: Antibacterial Activity

A study published in Antibiotics evaluated the antibacterial properties of this compound against common pathogens. The results demonstrated:

  • Effective Concentrations : Inhibition observed at concentrations as low as 50 µg/mL.
  • Target Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Pharmacological Mechanisms

The biological activity of N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride can be attributed to several pharmacological mechanisms:

  • Toll-like Receptor Activation : The compound has been shown to activate Toll-like receptors (TLRs), particularly TLR7, which plays a crucial role in immune response modulation .
  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in bacterial metabolism, leading to reduced growth rates and increased susceptibility to other antibiotics .
  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial cell membranes, causing structural destabilization .

Toxicological Profile

While the compound shows promise as an antimicrobial agent, its safety profile is critical for therapeutic applications. Preliminary toxicity studies indicate that:

  • Cytotoxicity : Moderate cytotoxic effects were noted in human cell lines at high concentrations.
  • Safety Margin : Further research is needed to establish a safe therapeutic window.

Summary of Key Studies

Study ReferenceFindings
Antibacterial activity against ESKAPE pathogensPotential for use in treating resistant infections
Activation of TLR7 leading to enhanced immune responseMay aid in developing immunomodulatory therapies
Inhibition of bacterial growth via membrane disruptionSupports further investigation into clinical applications

Future Directions

Further research is warranted to explore the full therapeutic potential of N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride. Areas for future investigation include:

  • Clinical Trials : Assessing efficacy and safety in human subjects.
  • Mechanistic Studies : Elucidating detailed pathways involved in its biological activity.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Q & A

Q. What are the standard synthetic routes for N-methyl-N-[1-(methylamino)propan-2-yl]acetamide hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Amide Formation : Reacting a methylamine derivative with a propan-2-yl-substituted precursor under controlled pH and temperature (e.g., acetic anhydride with N-methylaminoethanol at 50–60°C) .

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) to enhance stability and solubility .

  • Optimization : Parameters like solvent choice (polar aprotic for better reactivity), stoichiometric ratios (excess amine for higher yields), and reaction time (monitored via TLC/HPLC) are critical. Recrystallization or column chromatography ensures purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ ~2.1–2.3 ppm, amide carbonyl at δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure .

Q. How does the hydrochloride form affect solubility and stability in experimental settings?

  • Methodological Answer :
  • Solubility : The hydrochloride salt increases polarity, enhancing solubility in aqueous buffers (e.g., PBS) and polar solvents (e.g., DMSO) for in vitro assays .
  • Stability : Protonation of the amine reduces degradation via oxidation. Storage at −20°C in airtight, desiccated containers prevents hygroscopic absorption and extends shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for its synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions .
  • By-Product Analysis : Use LC-MS to trace undesired intermediates (e.g., over-alkylation products) and adjust stoichiometry .
  • Reproducibility Checks : Validate protocols across independent labs, ensuring consistent reagent quality (e.g., anhydrous solvents) .

Q. What strategies are employed to study its interactions with biological targets like GPCRs?

  • Methodological Answer :
  • Radioligand Binding Assays : Use 3^3H-labeled analogs to quantify affinity (Kd_d) and selectivity for receptor subtypes .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses, guided by the compound’s methylamino and acetamide groups interacting with hydrophobic pockets .
  • Functional Assays : Measure second messenger responses (e.g., cAMP accumulation) in transfected HEK293 cells to assess agonism/antagonism .

Q. How can purification methods be optimized when dealing with by-products in synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/ethyl acetate) based on solubility differences at varying temperatures .
  • Ion-Exchange Resins : Remove unreacted amines or acidic impurities via column chromatography with Amberlyst resins .

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